molecular formula C8H3Cl2F3O3 B6323068 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid CAS No. 50343-81-2

3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid

Cat. No.: B6323068
CAS No.: 50343-81-2
M. Wt: 275.01 g/mol
InChI Key: KIXHBEIZHMJMFR-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid: is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a hydroxyl group, and a trifluoromethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

3,5-dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O3/c9-3-1-2(7(15)16)6(14)5(10)4(3)8(11,12)13/h1,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXHBEIZHMJMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)C(F)(F)F)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698658
Record name 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50343-81-2
Record name 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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